molecular formula C21H22N2O3S B2453852 1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 1396771-00-8

1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2453852
CAS No.: 1396771-00-8
M. Wt: 382.48
InChI Key: BHWJAUZZMNUKLW-UHFFFAOYSA-N
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Description

1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a highly specialized organic compound featuring a complex molecular structure. The compound contains both furan and indole rings, linked through a piperidinyl group and a ketone moiety, which makes it a subject of considerable interest in various fields of research.

Properties

IUPAC Name

1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c24-20(18-12-22-19-6-2-1-5-17(18)19)21(25)23-9-7-15(8-10-23)13-27-14-16-4-3-11-26-16/h1-6,11-12,15,22H,7-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWJAUZZMNUKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps:

  • Formation of the Furan Moiety: Starting with furan-2-carbaldehyde, this is reacted with an appropriate thiol to introduce the thiomethyl group.

  • Piperidine Attachment: The thiomethylfuran derivative undergoes nucleophilic substitution with piperidine, forming the furan-piperidine intermediate.

  • Indole Addition: The final stage involves the coupling of the furan-piperidine intermediate with an indole-3-carbaldehyde derivative, followed by oxidation to yield the desired ketone compound.

Industrial Production Methods: Industrial methods for large-scale production may employ catalysts to enhance reaction rates and improve yields. Process optimization often involves careful control of reaction temperature, pressure, and solvent systems to ensure high purity and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidation to form various oxidative derivatives, particularly at the indole and furan rings.

  • Reduction: Reduction reactions typically focus on the ketone moiety, reducing it to secondary alcohol.

  • Substitution: Both the furan and indole rings can be subjected to electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are often used.

  • Substitution: Halogenating agents, alkylating agents, and strong bases are commonly employed.

Major Products Formed:

  • **Oxidative Derivatives

Biological Activity

The compound 1-(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates a piperidine ring , a furan moiety , and an indole structure , suggesting potential interactions with various biological targets. The exploration of its biological activity is crucial for understanding its therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C16H20N2O3SC_{16}H_{20}N_2O_3S, with a molecular weight of approximately 320.41 g/mol. The presence of functional groups such as the furan ring and piperidine moiety may enhance its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising antimicrobial and anticancer properties. The biological activity can be attributed to the ability of its structural components to interact with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Research has shown that the compound may possess significant antimicrobial activity against a range of pathogens. For instance, it has been suggested that derivatives of similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)Target Organisms
1-(4-(furan-2-ylmethyl)thio)methyl)piperidine20Staphylococcus aureus
1-(4-(furan-2-ylmethyl)thio)methyl)piperidine40Escherichia coli
1-(4-(furan-2-ylmethyl)thio)methyl)piperidine30Pseudomonas aeruginosa

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Studies on related compounds reveal that they can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of cell proliferation and modulation of signaling pathways.

Case Study: Indole Derivatives

Indole derivatives have been extensively studied for their anticancer properties. For example, compounds similar to the one have shown to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer progression.

The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the furan and piperidine rings may facilitate binding to biological targets through hydrogen bonding and hydrophobic interactions. This could modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the furan or piperidine structures have been shown to significantly improve antimicrobial efficacy and reduce cytotoxicity in non-target cells.

Table 2: Summary of Recent Research Findings

Study ReferenceCompound TestedKey Findings
This compoundExhibited MIC values against S. aureus
Derivatives with modified piperidineEnhanced anticancer activity in vitro
Similar indole derivativesInduced apoptosis in cancer cell lines

Q & A

Q. Basic

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Waste Disposal : Segregate halogenated/organic waste per EPA guidelines .

How can target engagement and mechanism of action be validated for this compound?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., kinases) .
  • Crystallography : Resolve co-crystal structures to identify binding pockets .
  • Knockout Models : Use CRISPR-Cas9 to delete putative targets and assess activity loss in cell lines .

What in vitro models are appropriate for preliminary evaluation of anticancer activity?

Q. Basic

  • Cell Lines : Hela (cervical cancer), A-549 (lung cancer), and ECA-109 (esophageal cancer) .
  • Assay Conditions : 72-hour exposure periods, MTT assays for viability, and dose-response curves (0.1–100 µM) .

How can solubility challenges be addressed during formulation for biological testing?

Q. Advanced

  • Prodrug Design : Mask polar groups (e.g., esterify carboxylates) for improved absorption .
  • Co-solvents : Use DMSO/PEG mixtures while ensuring <1% final concentration to avoid cytotoxicity .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

What computational approaches are used to predict off-target effects or toxicity?

Q. Advanced

  • Pharmacophore Screening : Compare structural motifs against toxicity databases (e.g., Tox21) .
  • QSAR Models : Train models on ADMET endpoints (e.g., hERG inhibition, hepatotoxicity) .
  • Pathway Analysis : Use tools like KEGG to identify unintended signaling pathway modulation .

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